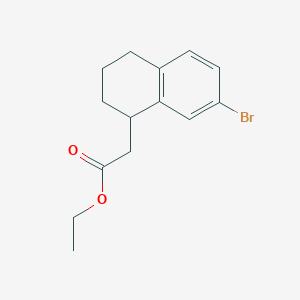

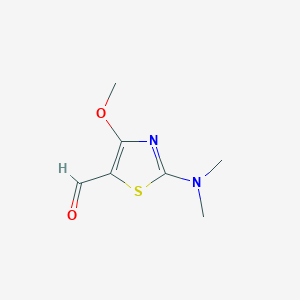

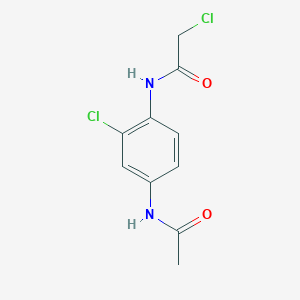

![molecular formula C8H8N2O2 B3162447 5-Methoxy-1H-pyrrolo[2,3-C]pyridin-2(3H)-one CAS No. 878483-98-8](/img/structure/B3162447.png)

5-Methoxy-1H-pyrrolo[2,3-C]pyridin-2(3H)-one

Vue d'ensemble

Description

“5-Methoxy-1H-pyrrolo[2,3-C]pyridin-2(3H)-one” is a derivative of 1H-pyrrolo[2,3-b]pyridine . It is a part of a class of compounds that have shown potent activities against FGFR1, 2, and 3 . These compounds play a significant role in cancer therapy as they target the FGFR signaling pathway, which is essential in various types of tumors .

Synthesis Analysis

The synthesis of “this compound” involves the introduction of a methoxy group into the 5-position of the 1H-pyrrolo[2,3-b]pyridine ring . This modification is done to form a hydrogen bond with G485 to improve the activity .Molecular Structure Analysis

The molecular structure of “this compound” is a derivative of 1H-pyrrolo[2,3-b]pyridine . The introduction of a methoxy group at the 5-position is a key feature of its structure .Chemical Reactions Analysis

The chemical reactions involving “this compound” are primarily related to its role as a potent inhibitor of FGFR1, 2, and 3 . In vitro, it has been shown to inhibit breast cancer 4T1 cell proliferation and induce apoptosis .Applications De Recherche Scientifique

Heterocyclic Compounds in Medicinal Chemistry

Pyrrolidine and its derivatives, including structures similar to 5-Methoxy-1H-pyrrolo[2,3-C]pyridin-2(3H)-one, are widely used in drug discovery for treating human diseases. Their significance lies in their ability to efficiently explore pharmacophore space due to sp^3-hybridization, contribute to the stereochemistry of molecules, and increase three-dimensional coverage, enhancing target selectivity and bioactivity. This versatility is underpinned by the saturated scaffold's non-planarity, leading to diverse biological profiles in drug candidates (Li Petri et al., 2021).

Catalysis and Organic Synthesis

The application of hybrid catalysts in the synthesis of heterocyclic compounds, including pyrrolo[2,3-C]pyridin derivatives, has been extensively reviewed. These catalysts, ranging from organocatalysts to nanocatalysts, enable the efficient synthesis of complex structures through one-pot multicomponent reactions. Such synthetic methodologies are crucial for developing lead molecules in pharmaceutical research, highlighting the importance of these compounds in creating bioactive derivatives with potential therapeutic applications (Parmar et al., 2023).

Biomaterials and Functional Materials

Pyrrolo[2,3-C]pyridin-2(3H)-one derivatives are key in developing materials with novel properties. For instance, diketopyrrolopyrroles, closely related in structure, are extensively utilized as high-quality pigments and in applications ranging from solar cells to fluorescence imaging. The relationship between their structure and optical properties has been thoroughly reviewed, demonstrating their potential in extending to more real-world applications due to straightforward synthesis, good stability, and significant optical properties (Grzybowski & Gryko, 2015).

Kinase Inhibitors and Anticancer Research

The pyrazolo[3,4-b]pyridine scaffold, which shares a structural motif with this compound, has been extensively patented for its role in kinase inhibition, highlighting its versatility in binding to kinases via multiple modes. This property underscores the scaffold's utility in designing kinase inhibitors with potent anticancer activities, showcasing the significant medicinal importance of such heterocyclic compounds (Wenglowsky, 2013).

Mécanisme D'action

Target of Action

The primary targets of 5-Methoxy-1H-pyrrolo[2,3-C]pyridin-2(3H)-one are the Fibroblast Growth Factor Receptors (FGFRs). The FGFR family has four distinct isoforms (FGFR1–4) found across various tissue types and expressed to different extents under varying conditions . These receptors play an essential role in signal transduction pathways that regulate organ development, cell proliferation and migration, angiogenesis, and other processes .

Mode of Action

Upon binding to fibroblast growth factors, the receptor undergoes dimerization and autophosphorylation of tyrosine residues in the cytoplasmic tail . This results in activation of downstream signaling including RAS–MEK–ERK, PLCγ, and PI3K–Akt . Abnormal activation of FGFR signaling pathway due to amplification, fusion or missense mutations in the exon of FGFR family members is associated with the progression and development of several cancers .

Biochemical Pathways

The compound affects the FGF–FGFR axis, which is involved in signal transduction pathways that regulate organ development, cell proliferation and migration, angiogenesis, and other processes . The activation of downstream signaling including RAS–MEK–ERK, PLCγ, and PI3K–Akt pathways is a key part of this biochemical process .

Pharmacokinetics

It is noted that the compound with low molecular weight would be an appealing lead compound, which suggests it may have favorable pharmacokinetic properties .

Result of Action

In vitro, the compound inhibited breast cancer 4T1 cell proliferation and induced its apoptosis . It also significantly inhibited the migration and invasion of 4T1 cells . These results suggest that the compound has potent activities against FGFR1, 2, and 3 .

Orientations Futures

The future directions for “5-Methoxy-1H-pyrrolo[2,3-C]pyridin-2(3H)-one” and its derivatives are promising. They are being developed as a class of compounds targeting FGFR with development prospects . Their potent activities against FGFR1, 2, and 3 make them attractive candidates for cancer therapy .

Propriétés

IUPAC Name |

5-methoxy-1,3-dihydropyrrolo[2,3-c]pyridin-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N2O2/c1-12-8-3-5-2-7(11)10-6(5)4-9-8/h3-4H,2H2,1H3,(H,10,11) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VTELTVJTWGAXDM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC=C2C(=C1)CC(=O)N2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

164.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

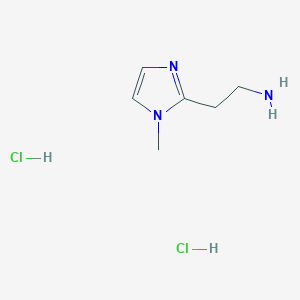

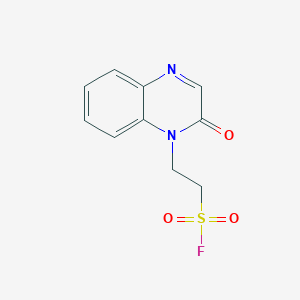

![(5-Fluoroimidazo[1,2-a]pyridin-2-yl)methanol](/img/structure/B3162413.png)

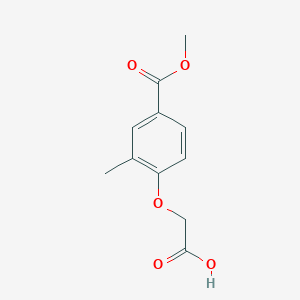

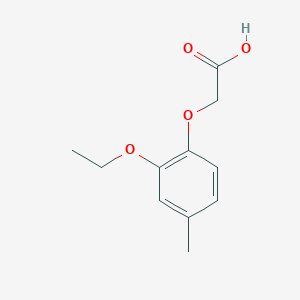

![[2-(3-Methyl-[1,2,4]oxadiazol-5-yl)-phenoxy]-acetic acid](/img/structure/B3162454.png)

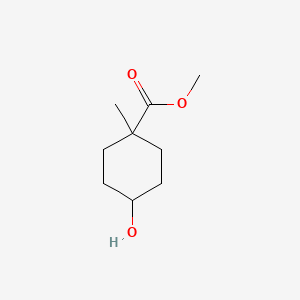

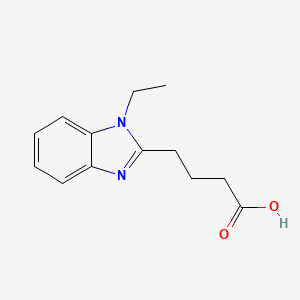

![4-[2-Hydroxy-3-(4-methyl-piperidin-1-yl)-propoxy]-benzoic acid](/img/structure/B3162461.png)

![5-[2-(3-Methoxyphenoxy)ethyl]-1,3,4-thiadiazol-2-amine](/img/structure/B3162469.png)

![[2-(4-Methoxy-phenyl)-2-morpholin-4-yl-ethyl]-methyl-amine](/img/structure/B3162474.png)